molecular formula C16H21N3O6S B3124477 Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate CAS No. 318469-56-6

Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate

Cat. No. B3124477
CAS RN: 318469-56-6
M. Wt: 383.4 g/mol
InChI Key: HSHAUODYVDVKSF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C16H21N3O6S . It has a molecular weight of 383.42 g/mol . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Impurity Profiling and Drug Synthesis

  • Impurity Profiling in Drug Substances: The impurity profile of Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance developed for the treatment of thrombotic disorders, was determined by liquid chromatography-mass spectrometry. This substance, a glycoprotein IIb/IIIa antagonist, underwent extensive analysis to characterize byproducts occurring during synthesis and scale-up processes (Thomasberger, Engel, & Feige, 1999).

Novel Compound Synthesis

  • Tandem Multi-component Synthesis: A novel synthesis method involving a five-component reaction led to the creation of diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This process demonstrates the complex chemistry and the potential for creating diverse molecular structures for pharmaceutical research (Raja & Perumal, 2006).

Biological Activity Studies

  • Biological Activity of Diazepines: Biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety were synthesized and showed promising antimicrobial, antifungal, and anthelmintic activities. This research highlights the therapeutic potential of compounds related to Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate in treating infections and parasitic diseases (Saingar, Kumar, & Joshi, 2011).

Antibacterial Agents

  • Novel Synthetic Antibacterial Agents: A related compound, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, demonstrated broad antibacterial activity in experimental infections. This research supports the exploration of Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate derivatives as potential antibacterial agents (Goueffon, Montay, Roquet, & Pesson, 1981).

properties

IUPAC Name

ethyl 2-[1-(4-acetamidophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-3-25-15(21)10-14-16(22)17-8-9-19(14)26(23,24)13-6-4-12(5-7-13)18-11(2)20/h4-7,14H,3,8-10H2,1-2H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHAUODYVDVKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162218
Record name Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318469-56-6
Record name Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318469-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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